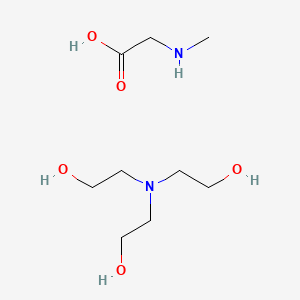
N-(Cocoyl)sarcosine, triethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cocoyl)sarcosine, triethanolamine salt: is a compound commonly used in various industrial and personal care applications. It is known for its excellent surfactant properties, which include cleansing, foaming, and conditioning. This compound is derived from the reaction of glycine, N-methyl-, N-coco acyl derivatives with triethanolamine, resulting in a product that is both effective and mild on the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cocoyl)sarcosine, triethanolamine salt typically involves the reaction of N-methylglycine (sarcosine) with fatty acids derived from coconut oil. This reaction is followed by the addition of triethanolamine to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and product stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in reactors where the raw materials are combined under specific conditions. The process includes steps such as mixing, heating, and pH adjustment, followed by purification to remove any impurities. The final product is then tested for quality and consistency before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Cocoyl)sarcosine, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a surfactant in various formulations, including detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in creating stable emulsions and dispersions .
Biology: In biological research, it is used in cell culture media and other applications where mild surfactants are required. Its low toxicity and biodegradability make it suitable for use in biological systems .
Medicine: In medicine, it is used in topical formulations and other pharmaceutical products due to its gentle cleansing and conditioning properties. It is often found in products designed for sensitive skin .
Industry: Industrially, it is used in the manufacture of personal care products such as shampoos, body washes, and facial cleansers.
Wirkmechanismus
The mechanism of action of N-(Cocoyl)sarcosine, triethanolamine salt primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix more easily with oils and dirt, which can then be rinsed away. This compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the removal of dirt and oils .
Vergleich Mit ähnlichen Verbindungen
Sodium cocoyl sarcosinate: Another surfactant derived from coconut oil and sarcosine, but with sodium as the counterion.
Cocamidopropyl betaine: A surfactant derived from coconut oil and dimethylaminopropylamine, known for its mildness and foaming properties.
Uniqueness: N-(Cocoyl)sarcosine, triethanolamine salt is unique due to its combination of mildness and effectiveness. It provides excellent foaming and cleansing properties while being gentle on the skin, making it suitable for use in products designed for sensitive skin .
Eigenschaften
CAS-Nummer |
68411-96-1 |
|---|---|
Molekularformel |
C9H22N2O5 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(methylamino)acetic acid |
InChI |
InChI=1S/C6H15NO3.C3H7NO2/c8-4-1-7(2-5-9)3-6-10;1-4-2-3(5)6/h8-10H,1-6H2;4H,2H2,1H3,(H,5,6) |
InChI-Schlüssel |
BEABHZRODBBUAU-UHFFFAOYSA-N |
SMILES |
CNCC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CNCC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
68411-96-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















